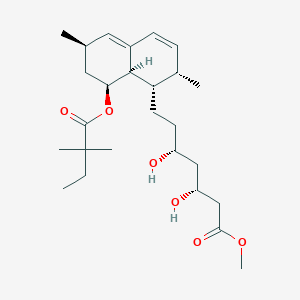

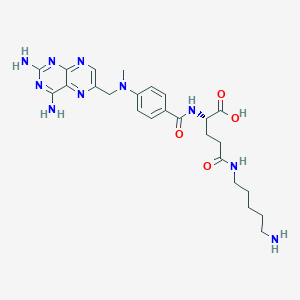

![molecular formula C9H13NO B130827 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole CAS No. 158243-62-0](/img/structure/B130827.png)

3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole, also known as DTBZ, is a chemical compound that has been widely studied for its potential applications in scientific research. DTBZ belongs to the family of isoxazole derivatives, which are known for their diverse biological activities. In

Wirkmechanismus

3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole binds specifically to VMAT2, a transmembrane protein that transports monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, from the cytoplasm into synaptic vesicles. 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole binds to a site on VMAT2 that is distinct from the substrate binding site, and its binding is reversible. The binding of 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole to VMAT2 results in the inhibition of monoamine transport, which leads to the depletion of monoamine neurotransmitters in the synaptic vesicles.

Biochemische Und Physiologische Effekte

3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole has been shown to have minimal effects on cellular viability and function, making it an ideal tracer for studying beta cell mass and function. 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Huntington's disease. 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole appears to protect against the neurotoxic effects of dopamine and other monoamine neurotransmitters by reducing their release from synaptic vesicles.

Vorteile Und Einschränkungen Für Laborexperimente

3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole has several advantages for lab experiments. It is a highly specific tracer for VMAT2-expressing cells, allowing for the visualization and quantification of beta cell mass and function. 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole has minimal effects on cellular viability and function, making it an ideal tracer for long-term studies. However, 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole has some limitations. It is not suitable for studying the function of VMAT2 in live animals, as it requires the use of invasive imaging techniques. 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole also has limited utility for studying the function of other monoamine transporters, as it binds specifically to VMAT2.

Zukünftige Richtungen

There are several future directions for research on 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole. One area of interest is the development of new imaging techniques that can be used to study VMAT2 function in live animals. Another area of interest is the development of new tracers that can be used to study the function of other monoamine transporters, such as the dopamine transporter and the serotonin transporter. Finally, there is a need for further research on the neuroprotective effects of 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole and other VMAT2 inhibitors, with the goal of developing new treatments for neurodegenerative diseases.

Synthesemethoden

3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole can be synthesized using a variety of methods, including the reaction of 2,4-pentanedione with hydroxylamine hydrochloride in the presence of sodium acetate, followed by cyclization with acetic anhydride. Another method involves the reaction of 2,4-pentanedione with hydroxylamine hydrochloride in the presence of sodium carbonate, followed by cyclization with acetic anhydride. Both methods result in the formation of 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole with high yield and purity.

Wissenschaftliche Forschungsanwendungen

3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole has been extensively studied for its potential applications in scientific research. It is commonly used as a tracer to study the function of beta cells in the pancreas, which are responsible for producing insulin. 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole binds to the vesicular monoamine transporter 2 (VMAT2) in beta cells, which allows for the visualization and quantification of beta cell mass and function. 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole has also been used to study the function of other VMAT2-expressing cells, such as neurons and chromaffin cells.

Eigenschaften

CAS-Nummer |

158243-62-0 |

|---|---|

Produktname |

3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole |

Molekularformel |

C9H13NO |

Molekulargewicht |

151.21 g/mol |

IUPAC-Name |

3,7-dimethyl-4,5,6,7-tetrahydro-2,1-benzoxazole |

InChI |

InChI=1S/C9H13NO/c1-6-4-3-5-8-7(2)11-10-9(6)8/h6H,3-5H2,1-2H3 |

InChI-Schlüssel |

PNILOTIAMZAHFM-UHFFFAOYSA-N |

SMILES |

CC1CCCC2=C(ON=C12)C |

Kanonische SMILES |

CC1CCCC2=C(ON=C12)C |

Synonyme |

2,1-Benzisoxazole,4,5,6,7-tetrahydro-3,7-dimethyl-(9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[Tert-butyl(dimethyl)silyl]oxy}-2-nitroaniline](/img/structure/B130754.png)

![N,N'-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide](/img/structure/B130757.png)